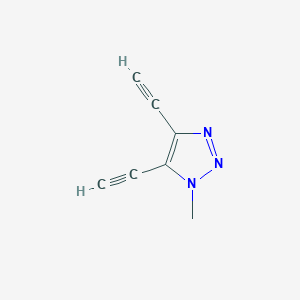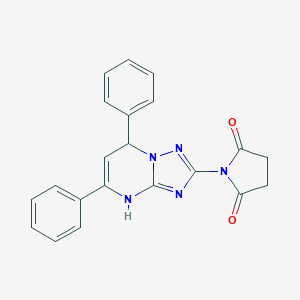
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide, abbreviated as DPTSP, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTSP is a triazolopyrimidine derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Wirkmechanismus
The mechanism of action of DPTSP involves its interaction with the catalytic site of PTPs. Specifically, DPTSP binds to the active site of PTPs and inhibits their activity by preventing the dephosphorylation of tyrosine residues on target proteins. This results in the modulation of various cellular processes that are regulated by PTP activity.
Biochemische Und Physiologische Effekte
DPTSP has been shown to have various biochemical and physiological effects in vitro. Specifically, DPTSP has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, DPTSP has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPTSP in lab experiments is its ability to selectively inhibit PTP activity. This allows researchers to study the role of PTPs in various cellular processes without the confounding effects of other signaling pathways. Additionally, DPTSP has been shown to have low toxicity and high selectivity for PTPs, making it an ideal candidate for further research.
However, there are also some limitations associated with the use of DPTSP in lab experiments. Specifically, DPTSP has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the long-term effects of DPTSP on cellular processes are not well understood, and further research is needed to fully elucidate its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on DPTSP. One area of interest is the development of DPTSP derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the long-term effects of DPTSP on cellular processes and to identify potential therapeutic applications for this compound. Finally, the role of PTPs in various disease states, including cancer and autoimmune disorders, is an area of active research that may benefit from the use of DPTSP as a research tool.
Synthesemethoden
The synthesis of DPTSP involves a multi-step process that begins with the reaction of 4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylic acid with phenyl hydrazine to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrazide. This intermediate product is then reacted with ethyl acetoacetate to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate product with succinic anhydride to form DPTSP.
Wissenschaftliche Forschungsanwendungen
DPTSP has potential applications in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, DPTSP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting PTP activity, DPTSP may be able to modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
171668-01-2 |
|---|---|
Produktname |
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide |
Molekularformel |
C21H17N5O2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17N5O2/c27-18-11-12-19(28)25(18)21-23-20-22-16(14-7-3-1-4-8-14)13-17(26(20)24-21)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23,24) |
InChI-Schlüssel |
DSNUKTQGSQVKBT-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)C2=NC3=NC(=CC(N3N2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
1-(2,4-diphenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-yl)pyr rolidine-2,5-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



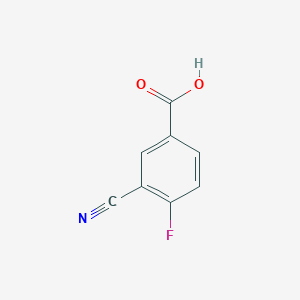

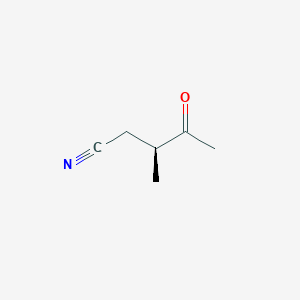
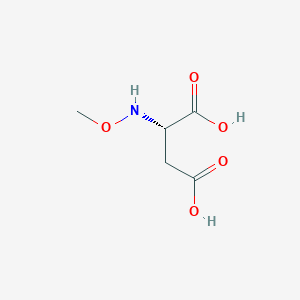

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)
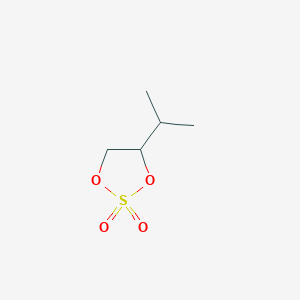

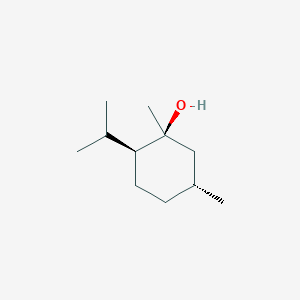

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)


